Thieno[3,2-d]isothiazole-5-carboxylic Acid: Technical Guide to Structure, Synthesis, and Medicinal Utility
Thieno[3,2-d]isothiazole-5-carboxylic Acid: Technical Guide to Structure, Synthesis, and Medicinal Utility
Topic: Thieno[3,2-d]isothiazole-5-carboxylic acid chemical structure and properties Content Type: An in-depth technical guide.
Executive Summary
Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS 74598-12-2) represents a specialized fused bicyclic heteroaromatic scaffold. Structurally, it consists of a thiophene ring fused to an isothiazole ring across the [3,2-d] bond. In medicinal chemistry, this scaffold serves as a critical bioisostere for 1,2-benzisothiazoles (e.g., the plant activator Acibenzolar-S-methyl) and thienopyridines. Its utility is defined by its unique electronic distribution, which allows for specific pi-stacking interactions while maintaining a compact steric profile. This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for integrating this moiety into drug discovery campaigns.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis and Numbering
The thieno[3,2-d]isothiazole system is an aromatic heterocycle obeying Hückel’s rule (10
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IUPAC Name: Thieno[3,2-d]isothiazole-5-carboxylic acid[1]
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SMILES: OC(=O)c1cc2c(sn2)s1
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Fusion Geometry: The "d" face of the isothiazole (C4–C5 bond) is fused to the C3–C2 bond of the thiophene.
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5-Position: The carboxylic acid is located at the
-position of the thiophene ring (adjacent to the thiophene sulfur), which is the most electronically active site for deprotonation and electrophilic attack.
Physicochemical Data Table
The following data represents a consensus of experimental and high-confidence predicted values suitable for lead optimization.
| Property | Value | Notes |
| Molecular Formula | C₆H₃NO₂S₂ | |
| Molecular Weight | 185.22 g/mol | |
| CAS Number | 74598-12-2 | |
| LogP (Predicted) | ~2.06 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| TPSA | 50.19 Ų | Favorable for membrane permeability. |
| pKa (Acid) | 3.8 – 4.2 | Comparable to thiophene-2-carboxylic acid; stronger than benzoic acid. |
| H-Bond Donors | 1 | (Carboxylic OH) |
| H-Bond Acceptors | 3 | (N, Carbonyl O, Thiophene S) |
| Solubility | Low in water; High in DMSO, DMF | Soluble in aqueous base (forming carboxylate salts). |
Synthetic Methodologies
Synthesis of the thieno[3,2-d]isothiazole core is non-trivial due to the sensitivity of the isothiazole ring to nucleophilic attack (ring-opening). Two primary strategies are employed: De Novo Cyclization (preferred) and Direct Functionalization (risky).
Method A: The "Amino-Ester" Cyclization Route (Preferred)
This method, adapted from Australian Journal of Chemistry protocols (e.g., 1982, 35, 393), builds the isothiazole ring onto a thiophene precursor. It is the most robust route to the 5-carboxylate derivative.
Step-by-Step Protocol:
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Precursor Preparation: Start with ethyl 2-cyano-2-(3-methyl-4-cyanoisothiazol-5-ylthio)acetate or a similar 3-aminothiophene-2-carboxylate derivative.
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Cyclization: Treat the precursor with a base (e.g., sodium ethoxide in ethanol). The amino group attacks the nitrile or carbonyl electrophile to close the ring.
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Deamination (If Amino-substituted): If the product is the 4-amino-5-carboxylate, deamination is required.
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Hydrolysis: Convert the ester to the free acid.
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Reagent: LiOH (2.0 eq) in THF/H₂O (1:1).
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Condition: Stir at RT for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the product.
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Method B: Oxidative Cyclization of Oximes
This route constructs the isothiazole ring from a 3-mercaptothiophene-2-carbaldehyde.
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Starting Material: 3-mercaptothiophene-2-carbaldehyde.
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Oxime Formation: React with hydroxylamine hydrochloride in pyridine/ethanol.
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Cyclization: Treat the oxime with acetic anhydride/pyridine or polyphosphoric acid . This effects an oxidative ring closure between the oxime nitrogen and the thiol sulfur.
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Functionalization: The resulting thieno[3,2-d]isothiazole is then lithiated (carefully) at the 5-position and quenched with CO₂.
Critical Warning: Ring Opening
Expert Insight: The thieno[3,2-d]isothiazole ring system is prone to ring opening under strong nucleophilic conditions or during lithiation if not strictly controlled.
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Observation: Lithiation of 3-methylthieno[3,2-d]isothiazole at -78°C can lead to ring scission, yielding 3-acetyl-2-butylthiothiophene derivatives rather than the desired 5-lithio species.
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Mitigation: Use Method A (building the ring with the carboxylate already in place) to avoid the harsh conditions of direct lithiation.
Synthetic Pathway Visualization
Caption: Synthetic pathways to Thieno[3,2-d]isothiazole-5-carboxylic acid, highlighting the risk of ring opening during direct lithiation versus the preferred de novo cyclization.
Reactivity & Derivatization[9]
Carboxylic Acid Modifications
The C5-carboxylic acid is a standard handle for diversity-oriented synthesis:
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Amide Coupling: Reacts cleanly with primary/secondary amines using HATU/DIPEA in DMF. This is the primary vector for increasing molecular weight and exploring SAR (Structure-Activity Relationships).
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Esterification: Fischer esterification (MeOH/H₂SO₄) or alkylation (MeI/K₂CO₃) yields esters suitable for prodrug strategies.
Electrophilic Aromatic Substitution (EAS)
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Site Selectivity: The thiophene ring is generally more electron-rich than the isothiazole ring. However, the electron-withdrawing carboxylic acid at C5 deactivates the thiophene ring.
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Halogenation: Bromination is difficult on the 5-COOH derivative. It is better to introduce halogens (e.g., Br, I) at the C2 position (isothiazole ring) before installing the C5-acid if 2,5-disubstitution is required.
Medicinal Chemistry Applications
Bioisosterism
The thieno[3,2-d]isothiazole scaffold is a classic scaffold hop for:
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1,2-Benzisothiazoles: Used in plant activators (e.g., Acibenzolar). The thieno-analog often retains biological activity while altering metabolic stability and solubility.
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Indoles & Azaindoles: The fused system mimics the geometric footprint of indole but introduces different H-bond acceptor vectors (N2, S1).
Case Study: Plant Activators
Research has demonstrated that thieno[3,2-d]isothiazole-5-carboxylic acid derivatives function as functional analogs to Acibenzolar-S-methyl (Bion®).
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Mechanism: Induction of Systemic Acquired Resistance (SAR) in crops.[4]
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Key Insight: The 5-carboxylic acid moiety mimics the salicylic acid signaling pathway, triggering defense mechanisms against viral and fungal pathogens without direct antimicrobial activity.
Emerging Areas: Kinase Inhibition
Derivatives of this scaffold (often amino-substituted) are explored as ATP-competitive inhibitors. The planar tricyclic-like shape (when amidated with aromatics) fits narrow hydrophobic pockets in kinases such as EGFR or VEGFR, where the isothiazole nitrogen can serve as a hinge binder.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Stability: Stable under standard laboratory conditions. Avoid strong reducing agents (e.g., LiAlH₄) which may cleave the N-S bond of the isothiazole ring.
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Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or decarboxylation over long periods.
References
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Synthesis & Reactivity: Australian Journal of Chemistry, 1982, 35 , 393–403. "Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives".
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Plant Activator Applications: ARKIVOC, 2013, (iii) , 245-265.[4] "Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators". (Note: Discusses the isomeric [2,3-d] system and compares to [3,2-d]).
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Chemical Structure Data: ChemScene Product Data for CAS 74598-12-2.
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Isothiazole Chemistry Review: Medwin Publishers, 2019. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance".
